双吲哚马来酰亚胺 i

概述

描述

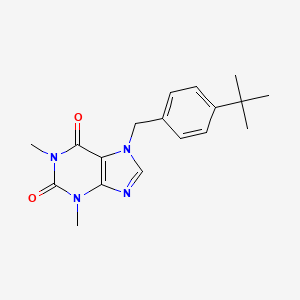

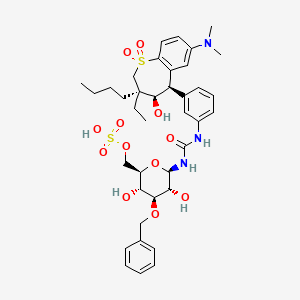

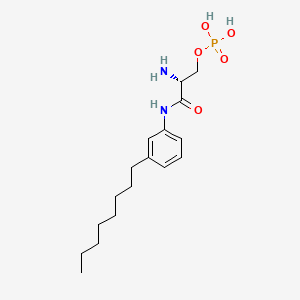

双吲哚马来酰亚胺 I 是一种有机化合物,构成多种生物活性化合物的核心化学结构。 该核心结构包括一个中心马来酰亚胺基团,两个吲哚基团连接在上面 。 它是一种高度选择性的、细胞透过的、可逆的蛋白激酶 C (PKC) 抑制剂,其结构与鬼臼毒素相似 .

科学研究应用

作用机制

双吲哚马来酰亚胺 I 作为蛋白激酶 C (PKC) ATP 结合位点的竞争性抑制剂。 它对 PKCα、βI、βII、γ、δ 和 ε 同工酶表现出高度选择性 。 通过抑制 PKC,this compound 会扰乱下游靶标的磷酸化,从而调节各种细胞过程。 它还会抑制原代脂肪细胞裂解液和 GSK-3β 免疫沉淀物中的糖原合成酶激酶-3 (GSK-3) .

生化分析

Biochemical Properties

Bisindolylmaleimide I is known to interact with several enzymes and proteins. It acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .

Cellular Effects

Bisindolylmaleimide I has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKC, which plays a crucial role in cell signaling pathways . This inhibition can significantly reduce the activation of ERK1/2 and cell proliferation .

Molecular Mechanism

The molecular mechanism of action of Bisindolylmaleimide I involves its binding to the ATP-binding site of PKC, acting as a competitive inhibitor . This interaction inhibits the phosphorylation and activation of PKC, leading to reduced expression of PKC downstream target genes .

Temporal Effects in Laboratory Settings

The effects of Bisindolylmaleimide I change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies

准备方法

双吲哚马来酰亚胺 I 可以通过多种方法合成。 一种常见的合成路线涉及在 THF/甲苯混合物中使用 N-苄基保护的 2,3-二溴马来酰亚胺,生成双吲哚马来酰亚胺,然后将其转化为相应的马来酸酐 。 另一种方法涉及在格氏反应中直接使用二溴马来酰亚胺,但这种方法的产率较低 。 工业生产方法通常涉及类似的合成路线,但针对更高的产量和纯度进行了优化。

化学反应分析

双吲哚马来酰亚胺 I 会发生各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。 从这些反应中形成的主要产物取决于使用的具体条件和试剂。 例如,氧化反应可能会生成this compound 的氧化衍生物,而取代反应可能会导致形成取代的双吲哚马来酰亚胺衍生物 .

相似化合物的比较

双吲哚马来酰亚胺 I 在结构上与其他双吲哚马来酰亚胺衍生物相似,例如双吲哚马来酰亚胺 IV。 这两种化合物都是蛋白激酶 C (PKC) 的有效抑制剂,但它们的选择性和结合机制不同。 This compound 靶向活化的 PKC 并将其稳定在活化构象中,而双吲哚马来酰亚胺 IV 靶向静止的 PKC 并将其稳定在静止构象中 。 其他类似化合物包括恩扎斯他汀、鲁博西他汀和替凡替尼,它们也包含双吲哚马来酰亚胺核心结构 .

属性

IUPAC Name |

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGUOJYZJKLOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157932 | |

| Record name | Bisindolylmaleimide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133052-90-1 | |

| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisindolylmaleimide I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisindolylmaleimide I | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bisindolylmaleimide I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GO-6850 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Bisindolylmaleimide I?

A1: Bisindolylmaleimide I acts as a competitive inhibitor of ATP at the ATP-binding site of PKC. [, , ] This binding prevents PKC from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ]

Q2: Does Bisindolylmaleimide I show selectivity towards specific PKC isoforms?

A2: While initially considered a relatively selective inhibitor of PKC, research indicates that BIM I can also inhibit other kinases, including PKCδ and atypical PKCs, albeit with lower potency compared to classical PKCs. [, , , ]

Q3: How does inhibition of PKC by Bisindolylmaleimide I impact cellular processes?

A3: Inhibiting PKC with BIM I leads to a wide array of downstream effects depending on the cell type and specific PKC isoforms involved. These include:

- Reduced platelet activation and aggregation: BIM I inhibits agonist-induced platelet alpha-granule secretion by preventing PKC-mediated translocation of type II phosphatidylinositol 5-phosphate 4-kinase. [, ]

- Altered gene expression: BIM I significantly inhibits the expression of several adhesion-responsive genes in epithelial cells, suggesting PKC's role in regulating gene expression during cell adhesion. []

- Modulation of ion channel activity: BIM I can influence neuronal excitability by affecting K+ channel currents, particularly in cerebellar granule cells. [] It also affects Ca2+ influx in various cell types, impacting processes like smooth muscle contraction. [, ]

- Interference with viral entry: Bisindolylmaleimide I inhibits the entry of influenza virus ribonucleoproteins (vRNPs) into the nucleus, thus blocking viral replication. []

Q4: What is the molecular formula and weight of Bisindolylmaleimide I?

A4: Bisindolylmaleimide I has a molecular formula of C29H25N3O3 and a molecular weight of 475.54 g/mol.

Q5: Is there information available on the spectroscopic data of Bisindolylmaleimide I?

A5: While this specific research set does not provide detailed spectroscopic data for Bisindolylmaleimide I, it's recommended to consult chemical databases like PubChem or ChemSpider for comprehensive information.

Q6: Is there information on the material compatibility and stability of Bisindolylmaleimide I?

A6: The provided research primarily focuses on the biological activity of BIM I. Information regarding its compatibility with various materials or its stability under different conditions is not covered.

Q7: Are there specific formulation strategies mentioned to improve Bisindolylmaleimide I's stability or bioavailability?

A7: The research papers provided do not discuss specific formulation strategies for BIM I.

Q8: How do structural modifications of Bisindolylmaleimide I influence its activity and selectivity?

A8: While not extensively discussed in these papers, the presence of a cationic tail at an indole nitrogen appears to be important for Bisindolylmaleimide I's antagonist activity at the nicotinic cholinergic receptor. [] Further research is needed to fully elucidate the SAR of BIM I and its analogs.

Q9: Has resistance to Bisindolylmaleimide I been observed?

A9: The provided research does not delve into resistance mechanisms related to BIM I.

Q10: What is the known safety profile and toxicity data for Bisindolylmaleimide I?

A10: While these research papers do not specifically focus on toxicology, it's crucial to note that BIM I is primarily a research tool. Further studies are needed to assess its potential for therapeutic use and establish its comprehensive safety profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)